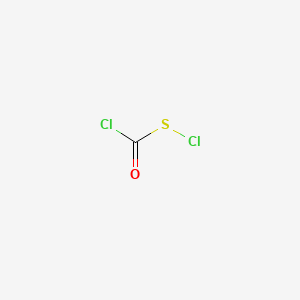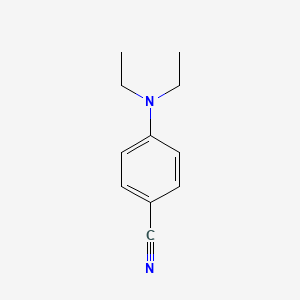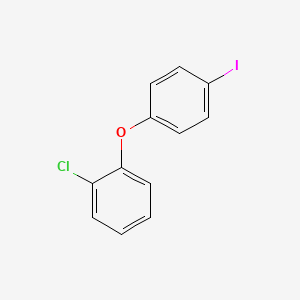
1-Chloro-2-(4-iodophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(4-iodophenoxy)benzene is a chemical compound with the molecular formula C12H8ClIO1. It is used for pharmaceutical testing2.
Synthesis Analysis
The synthesis of 1-Chloro-2-(4-iodophenoxy)benzene is not explicitly mentioned in the search results. However, it’s worth noting that the synthesis of similar compounds often involves electrophilic aromatic substitution reactions3.Molecular Structure Analysis
The molecular structure of 1-Chloro-2-(4-iodophenoxy)benzene consists of a benzene ring with a chlorine atom and an iodophenoxy group attached to it1.
Chemical Reactions Analysis
The specific chemical reactions involving 1-Chloro-2-(4-iodophenoxy)benzene are not detailed in the search results. However, aromatic compounds like this one typically undergo reactions such as electrophilic aromatic substitution4.Physical And Chemical Properties Analysis
1-Chloro-2-(4-iodophenoxy)benzene is a solid at room temperature6. Its molecular weight is 330.55 g/mol6. More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Environmental and Health Risks in Chlorination Disinfection Systems
Research by Sun et al. (2019) explored the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone (BP-1) during chlorination disinfection processes. The study found that chlorination led to the formation of several novel by-products, including chlorobenzoquinones, which may pose ecological and health risks. This implies that compounds like 1-Chloro-2-(4-iodophenoxy)benzene could undergo similar transformations with potential risks during chlorination treatments in environments such as swimming pools (Sun et al., 2019).
Synthesis and Chemical Transformations
Shah et al. (1986) discussed the reactions of various acids with [hydroxy(tosyloxy)iodo] benzene, leading to the formation of tosyloxylactones. This study suggests that 1-Chloro-2-(4-iodophenoxy)benzene may have applications in synthesizing chemically significant structures like lactones and unsaturated lactones (Shah et al., 1986).
Applications in Polymer Synthesis
Kim and Lee (2001) investigated the synthesis of hydroxy-substituted polyenaminonitrile, which undergoes thermal cyclization to form benzoxazole. The compound 1-Chloro-2-(4-iodophenoxy)benzene can be seen as a precursor in the synthesis of aromatic polybenzoxazoles, indicating its potential application in advanced polymer synthesis (Kim & Lee, 2001).
Ring Halogenation in Organic Synthesis
Bovonsombat and Mcnelis (1993) demonstrated the use of compounds like 1-Chloro-2-(4-iodophenoxy)benzene in ring halogenations of polyalkylbenzenes. This research highlights the utility of such compounds in organic synthesis, particularly in the selective halogenation of complex organic molecules (Bovonsombat & Mcnelis, 1993).
Gas-phase Thermolysis Applications
Mulder and Louw (2010) explored the gas-phase thermolysis of tert-butyl hydroperoxide with benzene and chlorobenzene, producing various by-products. This study implies that 1-Chloro-2-(4-iodophenoxy)benzene could be involved in similar thermolytic reactions to produce industrially valuable compounds (Mulder & Louw, 2010).
Synthesis of Novel Compounds with Biological Activities
Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, indicating the potential of 1-Chloro-2-(4-iodophenoxy)benzene in forming compounds with significant biological activities (Batool et al., 2014).
Safety And Hazards
Specific safety and hazard information for 1-Chloro-2-(4-iodophenoxy)benzene is not available in the search results. However, it’s always important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation7.
Orientations Futures
The future directions for the use of 1-Chloro-2-(4-iodophenoxy)benzene are not specified in the search results. However, it is used for pharmaceutical testing2, suggesting potential applications in drug development and medical research.
Please note that this information is based on available web search results and may not be comprehensive or completely accurate. Always consult a qualified professional or trusted source when dealing with chemicals.
Propriétés
IUPAC Name |
1-chloro-2-(4-iodophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMCGEUNFUCHBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(4-iodophenoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

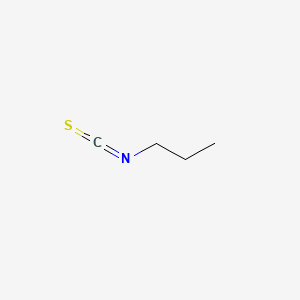
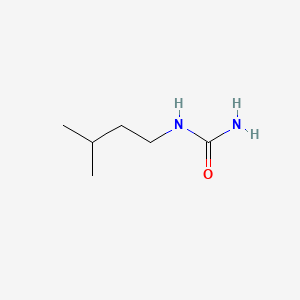

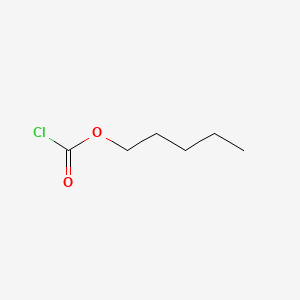
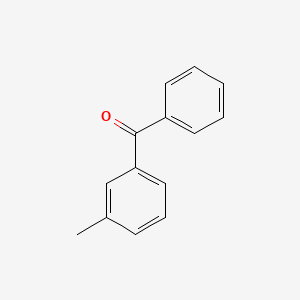
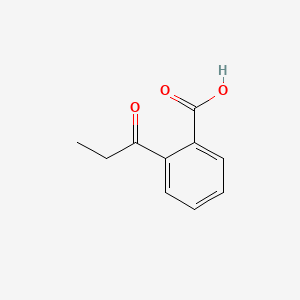
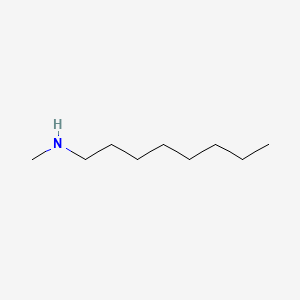
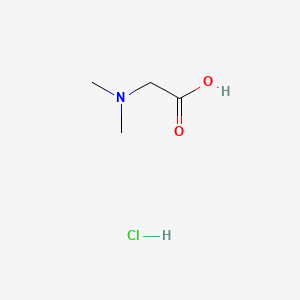
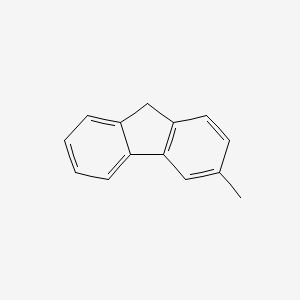
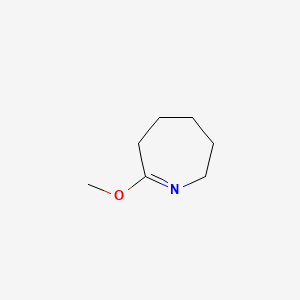
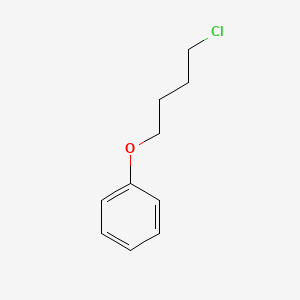
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)
